1,1,2,2-Tetrakis(4'-(pyridin-4-yl)-[1,1'-biphenyl]-4-yl)ethene
Overview
Description
1,1,2,2-Tetrakis(4’-(pyridin-4-yl)-[1,1’-biphenyl]-4-yl)ethene is an organic compound with the molecular formula C46H32N4 and a molecular weight of 640.77 g/mol . This compound is known for its unique structure, which includes four pyridinyl-biphenyl groups attached to an ethene core. It is often used in the synthesis of metal-organic frameworks (MOFs) and other advanced materials due to its ability to form stable coordination complexes .
Preparation Methods
The synthesis of 1,1,2,2-Tetrakis(4’-(pyridin-4-yl)-[1,1’-biphenyl]-4-yl)ethene typically involves a multi-step process. One common method includes the following steps :
Starting Materials: The synthesis begins with the preparation of 4-bromo-1,1’-biphenyl and 4-pyridylboronic acid.
Suzuki Coupling Reaction: These starting materials undergo a Suzuki coupling reaction in the presence of a palladium catalyst to form 4-(4-pyridyl)-1,1’-biphenyl.
Formation of the Ethene Core: The final step involves the reaction of 4-(4-pyridyl)-1,1’-biphenyl with a suitable ethene precursor under basic conditions to form the target compound.
Chemical Reactions Analysis
1,1,2,2-Tetrakis(4’-(pyridin-4-yl)-[1,1’-biphenyl]-4-yl)ethene can undergo various chemical reactions, including :
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced biphenyl derivatives.
Substitution: The pyridinyl groups can participate in substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction.
Scientific Research Applications
1,1,2,2-Tetrakis(4’-(pyridin-4-yl)-[1,1’-biphenyl]-4-yl)ethene has a wide range of scientific research applications :
Chemistry: It is used as a building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biology: The compound’s ability to form stable complexes makes it useful in studying biological systems and interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in diagnostic tools.
Industry: It is used in the development of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 1,1,2,2-Tetrakis(4’-(pyridin-4-yl)-[1,1’-biphenyl]-4-yl)ethene primarily involves its ability to form coordination complexes with metal ions . The pyridinyl groups act as ligands, binding to metal centers and forming stable structures. These complexes can exhibit unique properties, such as aggregation-induced emission (AIE), which is useful in various applications, including sensing and imaging .
Comparison with Similar Compounds
1,1,2,2-Tetrakis(4’-(pyridin-4-yl)-[1,1’-biphenyl]-4-yl)ethene can be compared with other similar compounds, such as :
Tetrakis(4-aminophenyl)ethene: This compound has amino groups instead of pyridinyl groups, leading to different reactivity and applications.
Tetrakis(4-carboxyphenyl)ethene: The presence of carboxyl groups allows for different types of coordination chemistry and applications in catalysis and materials science.
Tetrakis(4-hydroxyphenyl)ethene: Hydroxy groups provide unique hydrogen-bonding capabilities, making this compound useful in supramolecular chemistry.
The uniqueness of 1,1,2,2-Tetrakis(4’-(pyridin-4-yl)-[1,1’-biphenyl]-4-yl)ethene lies in its ability to form stable coordination complexes with a variety of metal ions, making it highly versatile for research and industrial applications.
Properties
IUPAC Name |
4-[4-[4-[1,2,2-tris[4-(4-pyridin-4-ylphenyl)phenyl]ethenyl]phenyl]phenyl]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H48N4/c1-9-57(61-33-41-71-42-34-61)10-2-49(1)53-17-25-65(26-18-53)69(66-27-19-54(20-28-66)50-3-11-58(12-4-50)62-35-43-72-44-36-62)70(67-29-21-55(22-30-67)51-5-13-59(14-6-51)63-37-45-73-46-38-63)68-31-23-56(24-32-68)52-7-15-60(16-8-52)64-39-47-74-48-40-64/h1-48H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IURBJRJGKJBLGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=C(C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=NC=C5)C6=CC=C(C=C6)C7=CC=C(C=C7)C8=CC=NC=C8)C9=CC=C(C=C9)C1=CC=C(C=C1)C1=CC=NC=C1)C1=CC=NC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H48N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
945.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.